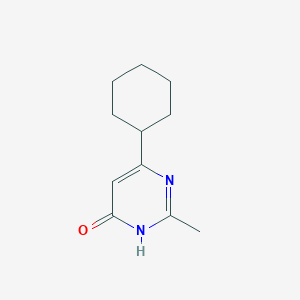
6-Cyclohexyl-2-methylpyrimidin-4-ol
Descripción general
Descripción
6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS No. 1258306-14-7) is a heterocyclic organic compound . It is used in various fields of research and industry, including pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular formula of 6-Cyclohexyl-2-methylpyrimidin-4-ol is C11H16N2O . Its molecular weight is 192.26 g/mol . Further structural analysis would require specific techniques such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis
While specific chemical reactions involving 6-Cyclohexyl-2-methylpyrimidin-4-ol are not available, pyrimidine derivatives are known to exhibit various reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
6-Cyclohexyl-2-methylpyrimidin-4-ol and its derivatives have been extensively studied for their synthesis and structural properties. For example, Ali et al. (2021) reported the synthesis and X-ray diffraction analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. These compounds showed various non-covalent interactions crucial for structural stability. Theoretical calculations provided insights into their stability, reactivity, and other properties (Ali et al., 2021).
2. Process Chemistry and Industrial Applications
The compound and its related derivatives find applications in the pharmaceutical and explosive industries. For instance, Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in these industries. They developed an economic process for its production, highlighting its industrial significance (Patil et al., 2008).
3. Antifolate Activity
Research has also been conducted on the antifolate activity of diaminopyrimidines and diaminopurines derived from 6-methylpyrimidines. Kavai et al. (1975) synthesized new diaminopyrimidines and evaluated their impact on mammalian cell growth and enzyme inhibition, contributing to understanding their biological activities (Kavai et al., 1975).
4. Quantum Chemical Studies
Further, Ali et al. (2020) conducted quantum chemical studies on O-benzenesulfonylated pyrimidines derived from 6-methylpyrimidines. Their work involved analyzing non-covalent interactions and providing insights into the compounds' electronic properties (Ali et al., 2020).
5. Biological Activity
Moreover, Mohammad et al. (2017) synthesized new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil and assessed their antimicrobial activity. This research contributes to the development of new compounds with significant antibacterial properties (Mohammad et al., 2017).
6. Plant Growth Stimulation
Yengoyan et al. (2020) explored 6-methylpyrimidine-4-ol derivatives for their potential in stimulating plant growth. Their study indicates that these compounds could be used as growth stimulants in agriculture (Yengoyan et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-cyclohexyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHKPWWNAQFIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



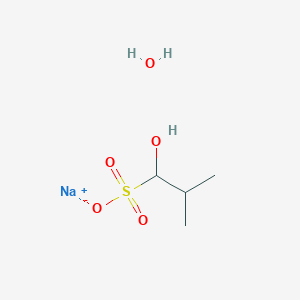
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)

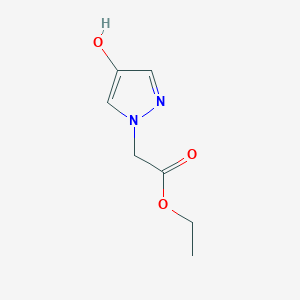

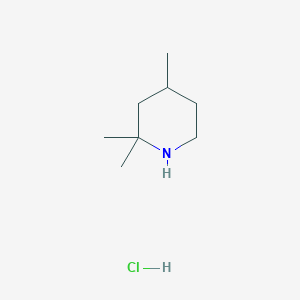
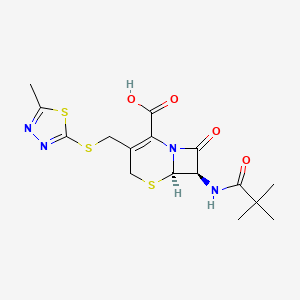

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)
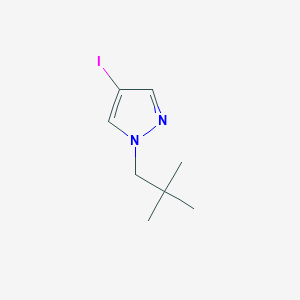
![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)
